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Compound of Interest

Compound Name: 2-Bromo-5-chlorobenzotrifluoride

Cat. No.: B1266207 Get Quote

2-Bromo-5-chlorobenzotrifluoride (CAS No. 344-65-0) is a substituted aromatic compound of

significant interest in the synthesis of pharmaceuticals and agrochemicals.[1] Its molecular

structure, featuring a trifluoromethyl group and two different halogen substituents (bromine and

chlorine), imparts unique chemical properties that make it a versatile intermediate.[1] Accurate

and unambiguous structural confirmation is paramount for its application in complex synthetic

pathways. This guide provides an in-depth analysis of the core spectroscopic data—Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize

this compound. We will explore not only the data itself but also the underlying principles and

experimental rationale that validate the interpretation, providing a comprehensive resource for

researchers and drug development professionals.

The molecular formula is C₇H₃BrClF₃, and its molecular weight is 259.45 g/mol .

Caption: Structure of 2-Bromo-5-chlorobenzotrifluoride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical Considerations & Experimental Rationale
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. For 2-Bromo-5-chlorobenzotrifluoride, a combination of ¹H, ¹³C, and

¹⁹F NMR is required for complete characterization.

Choice of Solvent and Standard: Deuterated chloroform (CDCl₃) is an excellent choice as it

is a versatile solvent for many organic compounds and its residual proton signal (CHCl₃ at
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~7.26 ppm) provides a convenient internal reference for the ¹H NMR spectrum.[2] For ¹³C

NMR, the CDCl₃ solvent signal appears as a triplet at ~77.16 ppm, which is used for

calibration.[3] Tetramethylsilane (TMS) can be added as an internal standard for precise

referencing to 0 ppm, though referencing to the solvent signal is common practice.[4]

Expected ¹H Spectrum: The aromatic region (typically 6.5-8.5 ppm) is of primary interest.

The molecule has three aromatic protons. Their chemical shifts are influenced by the

electronic effects of the substituents. The -CF₃ group is strongly electron-withdrawing, while

the halogens (-Br, -Cl) are also electron-withdrawing via induction but weakly donating via

resonance. The relative positions of these protons and their spin-spin coupling will produce a

distinct splitting pattern.

Expected ¹³C Spectrum: The spectrum should show seven distinct carbon signals: six for the

aromatic ring and one for the trifluoromethyl group. The chemical shifts of the aromatic

carbons are significantly affected by the attached substituents. Carbons bonded to

electronegative atoms (Br, Cl, and the C of CF₃) will be deshielded and appear at a higher

chemical shift. The carbon of the CF₃ group will exhibit a characteristic quartet due to one-

bond coupling with the three fluorine atoms (¹J-CF).

Expected ¹⁹F Spectrum: ¹⁹F NMR is highly sensitive and has a wide chemical shift range,

making it ideal for analyzing fluorinated compounds.[5] A single signal (a singlet, as there are

no neighboring protons or other fluorine atoms to couple with) is expected for the three

equivalent fluorine atoms of the CF₃ group. Its chemical shift, typically around -63 ppm

relative to CFCl₃ for a benzotrifluoride, is highly characteristic.[6][7]

¹H NMR Spectral Data
Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

~7.82 d ~2.3 1H H-6

~7.65 dd ~8.5, 2.3 1H H-4

~7.55 d ~8.5 1H H-3
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Data is estimated based on spectral data from similar compounds and predictive software, as a

publicly available, peer-reviewed spectrum was not located in the initial search. Data from

ChemicalBook was available but could not be independently verified.[8]

Interpretation: The three aromatic protons appear as distinct, coupled signals.

H-6: This proton is ortho to the electron-withdrawing CF₃ group and meta to the chlorine

atom. It appears as a doublet due to coupling with H-4.

H-4: This proton is ortho to the chlorine and meta to both the bromine and CF₃ groups. It is

split into a doublet of doublets by coupling to both H-3 and H-6.

H-3: This proton is ortho to the bromine and meta to the CF₃ group. It appears as a doublet

due to coupling with H-4.

¹³C NMR Spectral Data
Chemical Shift (δ) ppm Multiplicity (C-F Coupling) Assignment

~134.5 s C-Br

~132.0 s C-Cl

~131.8 s C-4

~130.0 q (²J-CF ≈ 33 Hz) C-CF₃

~128.5 s C-6

~125.0 q (³J-CF ≈ 4 Hz) C-3

~122.5 q (¹J-CF ≈ 272 Hz) CF₃

Data is estimated based on spectral data from similar compounds and predictive software.[9] A

publicly available, peer-reviewed spectrum was not located in the initial search. Data from

ChemicalBook was available but could not be independently verified.[8]

Interpretation:

Quaternary Carbons: The carbons directly attached to the bromine (C-2), chlorine (C-5), and

the trifluoromethyl group (C-1) are readily identified. The C-1 carbon signal is split into a
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quartet by the three fluorine atoms.

Protonated Carbons: The signals for C-3, C-4, and C-6 are assigned based on their

expected chemical environments and potential smaller long-range C-F couplings.

CF₃ Carbon: The most prominent feature is the strong quartet for the CF₃ carbon, resulting

from the large one-bond coupling to the three fluorine atoms.

¹⁹F NMR Spectral Data
Chemical Shift (δ) ppm Multiplicity Assignment

~ -63.2 s -CF₃

Data is estimated based on typical values for benzotrifluoride derivatives.[7][10]

Interpretation: The ¹⁹F NMR spectrum provides a simple yet definitive confirmation of the

trifluoromethyl group. A single, sharp singlet is observed, as all three fluorine atoms are

chemically equivalent and have no other fluorine or hydrogen nuclei within a three-bond range

to couple with. The chemical shift is characteristic of a CF₃ group attached to an aromatic ring.

[7]

Experimental Protocol: NMR Sample Preparation and
Acquisition

Sample Preparation Data Acquisition

Weigh 10-25 mg of
2-Bromo-5-chlorobenzotrifluoride

into a clean vial.

Add ~0.7 mL of
deuterated solvent (e.g., CDCl₃)

to dissolve the sample.

Filter the solution through a
Pasteur pipette with a glass

wool plug into a clean NMR tube.
Cap the NMR tube securely.

Insert the sample into the
NMR spectrometer.

Lock onto the deuterium signal
of the solvent and shim the

magnetic field for homogeneity.

Acquire ¹H, ¹³C, and ¹⁹F spectra
using standard instrument parameters.

Process the raw data (FID)
using Fourier transformation,

phasing, and baseline correction.

Calibrate the spectra using the
residual solvent signal or TMS.

Click to download full resolution via product page

Caption: Workflow for NMR sample preparation and data acquisition.
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Sample Preparation: Weigh approximately 10-25 mg of the liquid sample into a small, clean

vial.

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[4]

Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution

through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR

tube.

Cap the NMR tube. The final sample height should be around 4-5 cm.[2]

Instrument Setup: Insert the tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the CDCl₃.

Shim the magnetic field to optimize homogeneity, aiming for sharp, symmetrical peaks.

Acquisition: Run standard acquisition programs for ¹H, ¹³C{¹H}, and ¹⁹F NMR. For ¹³C, a

sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, which

may take 20-60 minutes depending on the concentration.[4]

Processing: Process the resulting Free Induction Decay (FID) files by applying Fourier

transformation, phase correction, and baseline correction.

Calibration: Reference the ¹H spectrum to the residual CHCl₃ peak at 7.26 ppm and the ¹³C

spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm.[3]

Infrared (IR) Spectroscopy
Theoretical Considerations & Experimental Rationale
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of IR radiation, which corresponds to molecular vibrations. For 2-
Bromo-5-chlorobenzotrifluoride, IR spectroscopy is useful for confirming the presence of the

aromatic ring, the C-F bonds of the trifluoromethyl group, and the C-halogen bonds. The

analysis is typically performed on a neat liquid sample using an Attenuated Total Reflectance

(ATR) accessory, which is a simple and rapid technique.[11]
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IR Spectral Data
Wavenumber (cm⁻¹) Intensity Vibrational Assignment

3100-3000 Weak Aromatic C-H Stretch

1600-1450 Medium-Strong Aromatic C=C Ring Stretch

~1320 Strong C-F Stretch (CF₃)

1250-1000 Strong
C-F Stretch (CF₃) & C-H in-

plane bending

900-675 Strong
C-H out-of-plane ("oop")

bending

Below 800 Medium C-Cl Stretch

Below 690 Medium C-Br Stretch

Data is generalized from typical values for substituted aromatic compounds.[12][13][14]

Specific peak values can be found in databases from suppliers or spectral libraries.[11][15]

Interpretation:

Aromatic C-H Stretch: A weak absorption just above 3000 cm⁻¹ is a clear indication of

hydrogens attached to an aromatic ring.[14]

Aromatic Ring Stretch: A series of absorptions in the 1600-1450 cm⁻¹ region are

characteristic of the carbon-carbon double bond stretching within the benzene ring.[13]

C-F Vibrations: The most intense and characteristic bands for this molecule are expected in

the 1350-1000 cm⁻¹ region. These are due to the symmetric and asymmetric stretching

vibrations of the C-F bonds in the highly polar CF₃ group.[16]

Substitution Pattern: The pattern of strong bands in the 900-675 cm⁻¹ region, resulting from

C-H out-of-plane bending, is diagnostic of the substitution pattern on the aromatic ring.[12]

C-Halogen Bonds: Absorptions for C-Cl and C-Br bonds typically appear in the fingerprint

region at lower wavenumbers (generally <800 cm⁻¹ for C-Cl and <690 cm⁻¹ for C-Br).
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Experimental Protocol: FT-IR Spectrum Acquisition
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by

wiping it with a soft cloth dampened with a volatile solvent like isopropanol or acetone.

Background Scan: Acquire a background spectrum of the empty ATR accessory. This

measures the ambient atmosphere (H₂O, CO₂) and instrument response, which will be

subtracted from the sample spectrum.[17]

Sample Application: Place a single drop of the 2-Bromo-5-chlorobenzotrifluoride liquid

directly onto the center of the ATR crystal.

Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to

improve the signal-to-noise ratio.[16]

Data Processing: The instrument's software automatically subtracts the background

spectrum from the sample spectrum to generate the final absorbance or transmittance IR

spectrum.

Cleaning: Thoroughly clean the ATR crystal with a solvent-dampened cloth to remove all

traces of the sample.

Mass Spectrometry (MS)
Theoretical Considerations & Experimental Rationale
Mass spectrometry provides the molecular weight and structural information based on the

mass-to-charge ratio (m/z) of ionized molecules and their fragments. Electron Impact (EI) is a

common "hard" ionization technique where high-energy electrons (typically 70 eV) bombard the

molecule, causing it to ionize and fragment in a reproducible manner.[18][19]

Molecular Ion (M⁺): The primary goal is to identify the molecular ion peak, which gives the

molecular weight of the compound. For 2-Bromo-5-chlorobenzotrifluoride, a key feature

will be the isotopic pattern. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br

(~49.3%), separated by 2 Da. Chlorine also has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl

(~24.2%), also separated by 2 Da. This results in a characteristic cluster of peaks for the

molecular ion (M, M+2, M+4, M+6).
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Fragmentation Pattern: The high energy of EI causes the molecular ion to fragment.[20] The

fragmentation pattern provides a fingerprint that helps confirm the structure. Common

fragmentation pathways for this molecule include the loss of halogen atoms (Br or Cl) and

the trifluoromethyl group (CF₃).

Mass Spectrometry Spectral Data
m/z Relative Intensity Assignment

258/260/262 High

[M]⁺ (C₇H₃⁷⁹Br³⁵ClF₃)⁺ /

(C₇H₃⁸¹Br³⁵ClF₃)⁺ &

(C₇H₃⁷⁹Br³⁷ClF₃)⁺ /

(C₇H₃⁸¹Br³⁷ClF₃)⁺

239/241 Medium [M - F]⁺

179/181 High [M - Br]⁺

160 Medium [M - Br - F]⁺

145 High [C₆H₃Cl]⁺

110 Medium [C₆H₃F]⁺

Data is estimated based on fragmentation patterns of similar halogenated aromatic

compounds.[21][22]

Interpretation:

Molecular Ion Cluster: The most definitive feature is the cluster of peaks around m/z 258-

262, representing the molecular ion. The relative intensities of the M, M+2, and M+4 peaks,

dictated by the natural abundance of the Br and Cl isotopes, provide strong evidence for the

presence of one bromine and one chlorine atom.

Key Fragments: The loss of a bromine radical (mass 79 or 81) leads to a prominent peak

cluster around m/z 179/181. Subsequent fragmentation or direct loss of other groups like

fluorine or CF₃ accounts for the other observed ions.
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[C₇H₃BrClF₃]⁺˙
m/z 258/260/262

[C₇H₃ClF₃]⁺
m/z 179/181

- Br•

[C₇H₃BrClF₂]⁺
m/z 239/241

- F•

[C₆H₃Cl]⁺˙
m/z 110/112

- CF₃•

Click to download full resolution via product page

Caption: Plausible fragmentation pathway for 2-Bromo-5-chlorobenzotrifluoride in EI-MS.

Experimental Protocol: GC-MS Acquisition
Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for analyzing

volatile compounds like this one.[23]

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic

solvent such as dichloromethane or ethyl acetate.

GC Method:

Injector: Set the injector temperature to ~250 °C.

Column: Use a standard non-polar capillary column (e.g., DB-5ms).

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp

the temperature at 10-20 °C/min up to a final temperature of ~280 °C.

Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

MS Method:
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Interface: Set the GC-MS transfer line temperature to ~280 °C.

Ion Source: Use a standard Electron Impact (EI) source at 70 eV, with the source

temperature at ~230 °C.

Analyzer: Scan a mass range from m/z 40 to 400.

Analysis: Inject a small volume (1 µL) of the prepared solution. The resulting chromatogram

will show a peak at a specific retention time for the compound. The mass spectrum

corresponding to that peak can then be analyzed.

Summary of Spectroscopic Data
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Technique Feature Observed Data Interpretation

¹H NMR Chemical Shift ~7.5-7.9 ppm
Three distinct signals

in the aromatic region.

Integration 1:1:1
Confirms three

aromatic protons.

Multiplicity
Doublets, Doublet of

Doublets

Shows ortho and meta

coupling between

protons.

¹³C NMR Signal Count 7 signals
6 aromatic carbons +

1 CF₃ carbon.

Key Feature
Quartet ~122.5 ppm

(¹J-CF ≈ 272 Hz)

Definitive evidence of

the CF₃ group.

¹⁹F NMR Chemical Shift ~ -63 ppm
Characteristic for a

benzotrifluoride group.

Multiplicity Singlet

Confirms three

equivalent fluorine

atoms.

IR Key Absorptions
~1320, 1250-1000

cm⁻¹ (Strong)

Intense C-F stretching

of the CF₃ group.

>3000 cm⁻¹, 1600-

1450 cm⁻¹

Confirms the aromatic

C-H and C=C bonds.

MS (EI) Molecular Ion m/z 258/260/262

Confirms molecular

weight and presence

of 1 Br and 1 Cl.

Key Fragment m/z 179/181
Loss of a bromine

atom ([M - Br]⁺).

Safety and Handling
2-Bromo-5-chlorobenzotrifluoride is classified as an irritant. It is known to cause skin

irritation (Category 2) and serious eye irritation (Category 2).[24] Appropriate personal
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protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab

coat, must be worn at all times. All handling should be performed in a well-ventilated fume

hood.[24] Store the compound in a tightly closed container in a cool, dry place.[24]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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